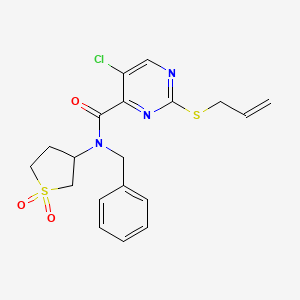![molecular formula C21H17N7O5S B11382004 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11382004.png)
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts
Purpose: This compound likely exhibits interesting biological properties due to its complex structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach could be
Industrial Production: Industrial-scale production methods would require optimization and scalability.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.
Major Products: These reactions could lead to diverse products, such as derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological effects (antimicrobial, antitumor, etc.).
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.
Pathways: Understand the cellular pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from structurally related molecules.
Similar Compounds: Provide a list of similar compounds for context.
Remember, this compound’s complexity makes it intriguing for further research across various scientific domains
Properties
Molecular Formula |
C21H17N7O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c1-12(29)22-19-18(26-33-27-19)20-24-25-21(28(20)14-5-3-2-4-6-14)34-10-17(30)23-13-7-8-15-16(9-13)32-11-31-15/h2-9H,10-11H2,1H3,(H,23,30)(H,22,27,29) |
InChI Key |
SAEVUUFVFCWGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381921.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11381931.png)


![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381950.png)
![7-methoxy-4,8-dimethyl-3-[3-oxo-3-(piperidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11381957.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11381962.png)
![5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381963.png)
![3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11381975.png)
![N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11381977.png)

![N-(3,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382009.png)
![2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382013.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide](/img/structure/B11382017.png)
